molecular formula C13H8Br2F2N2O B5129925 N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea

N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea

Cat. No.: B5129925
M. Wt: 406.02 g/mol
InChI Key: LJAPKGDVGLTMEJ-UHFFFAOYSA-N
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Description

N-(2,4-dibromophenyl)-N’-(2,4-difluorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)-N’-(2,4-difluorophenyl)urea typically involves the reaction of 2,4-dibromoaniline with 2,4-difluoroaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)-N’-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic rings can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different derivatives.

    Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted ureas, while hydrolysis would produce the corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-N’-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-N’-(2,4-difluorophenyl)urea
  • N-(2,4-dibromophenyl)-N’-(2,4-dichlorophenyl)urea
  • N-(2,4-difluorophenyl)-N’-(2,4-difluorophenyl)urea

Uniqueness

N-(2,4-dibromophenyl)-N’-(2,4-difluorophenyl)urea is unique due to the specific combination of bromine and fluorine substituents on the aromatic rings

Properties

IUPAC Name

1-(2,4-dibromophenyl)-3-(2,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2F2N2O/c14-7-1-3-11(9(15)5-7)18-13(20)19-12-4-2-8(16)6-10(12)17/h1-6H,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAPKGDVGLTMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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